1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone
CAS No.: 2034370-21-1
Cat. No.: VC4483433
Molecular Formula: C14H14FN3O2
Molecular Weight: 275.283
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034370-21-1 |
|---|---|
| Molecular Formula | C14H14FN3O2 |
| Molecular Weight | 275.283 |
| IUPAC Name | 2-(3-fluorophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C14H14FN3O2/c15-12-3-1-2-10(6-12)7-13(19)18-5-4-11(8-18)14-16-9-20-17-14/h1-3,6,9,11H,4-5,7-8H2 |
| Standard InChI Key | SNAOHKOSCCTBLD-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=NOC=N2)C(=O)CC3=CC(=CC=C3)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₄H₁₄FN₃O₂ (molecular weight: 275.283 g/mol), integrates three key structural elements:
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Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that enhances conformational flexibility and facilitates interactions with biological targets.
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1,2,4-Oxadiazole Moiety: A heterocyclic ring containing one oxygen and two nitrogen atoms, known for its metabolic stability and electronic properties .
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3-Fluorophenyl Ethanone Group: A fluorinated aromatic ketone that contributes to lipophilicity and influences bioavailability .
Crystallographic analyses of analogous compounds reveal near-planar conformations stabilized by intramolecular hydrogen bonding, which may enhance binding affinity in biological systems. The fluorine atom at the meta position of the phenyl ring introduces electronic effects that modulate reactivity and intermolecular interactions .
Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄FN₃O₂ | |
| Molecular Weight | 275.283 g/mol | |
| X-ray Diffraction Data | Planar conformation | |
| LogP (Predicted) | 2.1 ± 0.3 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(3-fluorophenyl)ethanone involves a multi-step strategy:
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Oxadiazole Ring Formation:
The 1,2,4-oxadiazole moiety is synthesized via cyclization of tert-butylamidoxime with nitrile derivatives under dehydrating conditions. Lewis acid catalysts (e.g., ZnCl₂) facilitate nitrile oxide intermediates, which undergo 1,3-dipolar cycloaddition to form the heterocycle . -
Pyrrolidine Functionalization:
Pyrrolidine rings are typically constructed through cyclization of γ-aminoketones or via Mannich reactions involving formaldehyde and secondary amines. -
Coupling Reactions:
The final step employs condensation between the oxadiazole-pyrrolidine intermediate and 2-bromo-1-(3-fluorophenyl)ethanone (CAS: 53631-18-8), a halogenated precursor synthesized from 3-fluoroacetophenone .
Reaction Scheme:
Optimization Challenges
Yields for oxadiazole formation often remain low (<20%) due to competing side reactions, necessitating precise control of temperature and stoichiometry . Fluorinated intermediates, such as 3-fluorophenacyl bromide, require anhydrous conditions to prevent hydrolysis .
Pharmacological and Biological Properties
Antimicrobial Activity
The 1,2,4-oxadiazole ring exhibits broad-spectrum antimicrobial effects. In vitro studies on structurally related compounds demonstrate:
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Bacterial Inhibition: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism: Disruption of bacterial cell membrane integrity via interaction with lipid bilayers.
Bioavailability and ADME Profiles
Fluorination at the phenyl ring enhances lipophilicity (LogP = 2.1), improving blood-brain barrier permeability. Metabolic stability studies in hepatic microsomes indicate a half-life >120 minutes, suggesting resistance to oxidative degradation.
Applications in Drug Discovery and Materials Science
Therapeutic Development
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Kinase Inhibitors: The oxadiazole moiety’s electron-deficient nature enables π-π stacking interactions with ATP-binding pockets in kinases .
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Neuroactive Agents: Structural analogs exhibit affinity for serotonin receptors (5-HT₂ₐ Kᵢ = 120 nM), implicating potential in treating CNS disorders.
Material Science Applications
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Liquid Crystals: The planar fluorinated aromatic system supports mesophase formation, with transition temperatures >150°C.
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Coordination Polymers: Pyrrolidine nitrogen and oxadiazole oxygen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling porous framework synthesis .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the pyrrolidine substituents to optimize target selectivity.
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In Vivo Efficacy Studies: Evaluation of pharmacokinetics and therapeutic efficacy in animal models of infection and cancer.
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Green Chemistry Approaches: Development of solvent-free cyclization methods to improve synthetic sustainability .
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